An In-depth Technical Guide to N-(3-Chloropropyl)dibutylamine (CAS: 36421-15-5)
An In-depth Technical Guide to N-(3-Chloropropyl)dibutylamine (CAS: 36421-15-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Chloropropyl)dibutylamine, with the Chemical Abstracts Service (CAS) number 36421-15-5, is a tertiary amine of significant interest in the pharmaceutical and chemical industries.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety considerations, with a particular focus on its role as a key intermediate in organic synthesis.
This compound, also known by synonyms such as 1-Chloro-3-dibutylaminopropane and N-Butyl-N-(3-chloropropyl)butan-1-amine, is primarily recognized for its crucial role as a building block in the synthesis of Dronedarone.[1][3][4] Dronedarone is an antiarrhythmic medication used for the management of heart rhythm disorders.[1] Beyond its pharmaceutical applications, N-(3-Chloropropyl)dibutylamine also finds utility as a corrosion inhibitor in the oil and gas industry and as a surfactant in the production of personal care products.[5]
Physicochemical Properties
A summary of the key physicochemical properties of N-(3-Chloropropyl)dibutylamine is presented in the table below. This data is essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| CAS Number | 36421-15-5 | [1][2][3] |
| Molecular Formula | C11H24ClN | [1][2][3] |
| Molecular Weight | 205.77 g/mol | [2][3][6] |
| Appearance | Colorless to pale yellow liquid | [1][2][5] |
| Boiling Point | 118-130 °C at 25 Torr; 253.2 °C at 760 mmHg | [1][2][3] |
| Density | 0.899 ± 0.06 g/cm³ (Predicted) | [1][2][3] |
| Flash Point | 106.9 °C | [1][2] |
| Refractive Index | 1.45 | [1] |
| pKa | 9.39 ± 0.50 (Predicted) | [3][5] |
| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water. | [5][7] |
| Storage Temperature | 2-8°C, in a cool, dry, well-closed container, shielded from moisture and strong light or heat. | [1][3][8] |
Synthesis and Experimental Protocols
The primary synthesis route for N-(3-Chloropropyl)dibutylamine involves the reaction of 3-(dibutylamino)propan-1-ol with a chlorinating agent, typically thionyl chloride.
Synthesis of N-(3-Chloropropyl)dibutylamine from 3-(Dibutylamino)propan-1-ol
This protocol describes a general laboratory procedure for the synthesis of N-(3-Chloropropyl)dibutylamine.
Materials:
-
3-(Dibutylamino)propan-1-ol
-
Thionyl chloride
-
Chloroform
-
Water
-
Dichloromethane
-
Potassium carbonate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-(dibutylamino)propan-1-ol (1 equivalent) in chloroform.
-
Slowly add thionyl chloride (2 equivalents) to the solution via a syringe.
-
Stir the reaction mixture under reflux conditions for 7 hours.
-
After completion of the reaction (monitored by a suitable technique like TLC), dilute the mixture with water and dichloromethane.
-
Add potassium carbonate to neutralize the excess acid.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under vacuum to yield N-(3-Chloropropyl)dibutylamine as a yellow oil.[3]
Caption: Synthesis workflow for N-(3-Chloropropyl)dibutylamine.
Applications
Intermediate in Dronedarone Synthesis
The most significant application of N-(3-Chloropropyl)dibutylamine is as a key intermediate in the manufacturing of Dronedarone hydrochloride, an antiarrhythmic drug.[1][2][3][4] Its chemical structure allows for the introduction of the dibutylaminopropyl side chain, which is essential for the therapeutic activity of Dronedarone.
Caption: Role of N-(3-Chloropropyl)dibutylamine in Dronedarone synthesis.
Corrosion Inhibitor
N-(3-Chloropropyl)dibutylamine is also utilized as a corrosion inhibitor, particularly in the oil and gas industry.[5] It functions by forming a protective film on metal surfaces, thereby preventing corrosion and extending the lifespan of equipment.[5]
Caption: Logical workflow of corrosion inhibition.
Other Applications
Other reported applications include its use as a surfactant in personal care products like shampoos and soaps, where it reduces the surface tension of liquids.[5] It is also mentioned as an impurity of the antiarrhythmic drug Butoprozine.[3][4] Additionally, it can be used as a crosslinking agent, catalyst, and antioxidant in various chemical formulations.[7]
Safety and Handling
N-(3-Chloropropyl)dibutylamine is classified as an irritant and may cause skin, eye, and respiratory irritation.[5][6][9] It is harmful if swallowed or inhaled.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[5][10] Work should be conducted in a well-ventilated area or a fume hood.[10]
First Aid Measures:
-
If on skin: Wash with plenty of water.[11] If irritation occurs, seek medical attention.[11]
-
If in eyes: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
If inhaled: Move the person to fresh air.[11]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[11] Seek immediate medical attention.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]
Conclusion
N-(3-Chloropropyl)dibutylamine is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its primary role in the synthesis of Dronedarone underscores its importance in drug development. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and manufacturing. The continued demand for Dronedarone is likely to drive further interest and potential innovations in the production and application of this key intermediate.[1]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. N-(3-chloropropyl)dibutylamine | 36421-15-5 [chemicalbook.com]
- 4. ja.senfeidachem.com [ja.senfeidachem.com]
- 5. Page loading... [guidechem.com]
- 6. N-(3-Chloropropyl)dibutylamine | C11H24ClN | CID 96084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 36421-15-5|N-(3-Chloropropyl)Dibutylamine|BLD Pharm [bldpharm.com]
- 9. 36421-15-5 Cas No. | N-(3-Chloropropyl)dibutylamine | Apollo [store.apolloscientific.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chemicalbook.com [chemicalbook.com]
